2-Aminoacetic acid hydroiodide 2-Aminoacetic acid hydroiodide
Brand Name: Vulcanchem
CAS No.: 7490-96-2
VCID: VC3762795
InChI: InChI=1S/C2H5NO2.HI/c3-1-2(4)5;/h1,3H2,(H,4,5);1H
SMILES: C(C(=O)O)N.I
Molecular Formula: C2H6INO2
Molecular Weight: 202.98 g/mol

2-Aminoacetic acid hydroiodide

CAS No.: 7490-96-2

Cat. No.: VC3762795

Molecular Formula: C2H6INO2

Molecular Weight: 202.98 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoacetic acid hydroiodide - 7490-96-2

Specification

CAS No. 7490-96-2
Molecular Formula C2H6INO2
Molecular Weight 202.98 g/mol
IUPAC Name 2-aminoacetic acid;hydroiodide
Standard InChI InChI=1S/C2H5NO2.HI/c3-1-2(4)5;/h1,3H2,(H,4,5);1H
Standard InChI Key FAAWNPFMVUBHPP-UHFFFAOYSA-N
SMILES C(C(=O)O)N.I
Canonical SMILES C(C(=O)O)N.I

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of 2-aminoacetic acid hydroiodide can be represented as NH₂-CH₂-COOH.HI. It consists of the amino group (-NH₂), carboxylic group (-COOH), and an iodide ion attached through ionic bonding . This structure is unique due to the incorporation of iodine, which imparts distinct physicochemical characteristics.

Table 1: Chemical Properties of 2-Aminoacetic Acid Hydroiodide

PropertyValueSource
Molecular FormulaC₂H₆INO₂
Molecular Weight202.98 g/mol
DensityNot specified
Melting PointDecomposition at ~232°C
Solubility in WaterHigh
Solubility in AlcoholInsoluble

Acid-Base Properties

Similar to glycine, 2-aminoacetic acid hydroiodide exhibits amphoteric behavior in aqueous solutions. Below pH 2.4, it exists predominantly as an ammonium cation (glycinium), while above pH 9.6, it converts to glycinate . The presence of hydroiodic acid modifies its dissociation constant and may influence its reactivity in acidic or basic environments.

Reactivity and Stability

Synthesis Methods

Chemical Synthesis

The synthesis of 2-aminoacetic acid hydroiodide typically involves the reaction between glycine and hydroiodic acid under controlled conditions . This process ensures complete neutralization of the amino acid's carboxylate group by the strong acid.

Reaction Equation:

NH2-CH2-COOH+HINH2-CH2-COOH.HI\text{NH}_2\text{-CH}_2\text{-COOH} + \text{HI} \rightarrow \text{NH}_2\text{-CH}_2\text{-COOH.HI}

Purification Techniques

Post-synthesis purification involves recrystallization from water or ethanol to remove impurities such as unreacted glycine or excess hydroiodic acid . Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to verify purity levels.

Biological Significance

Role in Biochemical Processes

As a derivative of glycine, 2-aminoacetic acid hydroiodide retains some biological activity associated with glycine's role as a neurotransmitter and precursor for macromolecules . Glycine functions as an inhibitory neurotransmitter in the central nervous system by triggering chloride ion influx through ionotropic receptors .

Table 2: Biological Properties

PropertyDescriptionSource
Neurotransmitter RoleInhibitory neurotransmitter
Metal ComplexationBidentate ligand for metal ions
Radiopharmaceutical UsePotential imaging applications

Applications in Research and Industry

Biochemical Research

In laboratory settings, 2-aminoacetic acid hydroiodide is used to study amino acid metabolism and neurotransmission pathways . Its ability to form complexes with metal ions also makes it valuable for investigating coordination chemistry.

Pharmaceutical Development

The compound's unique properties are being explored for drug delivery systems and radiopharmaceutical formulations . Its high solubility in water facilitates incorporation into aqueous solutions used in medical imaging.

Industrial Applications

Although less common than glycine itself, the hydroiodide form may find niche applications in chemical synthesis processes requiring halogenated intermediates .

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